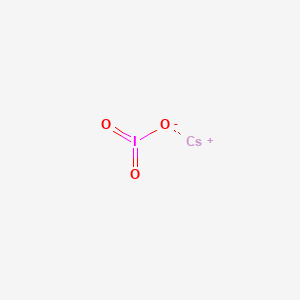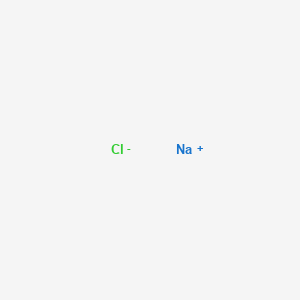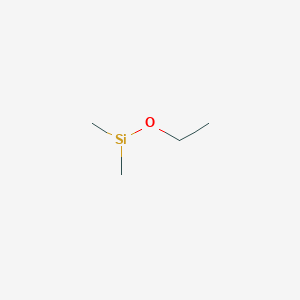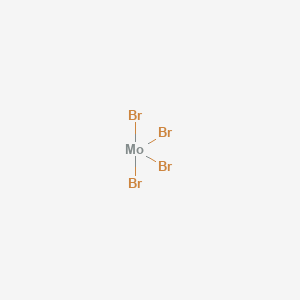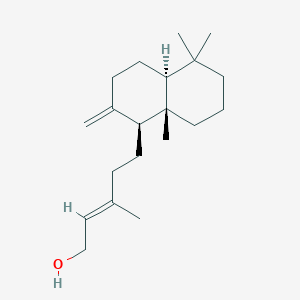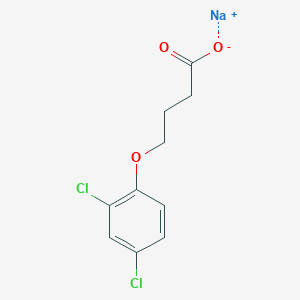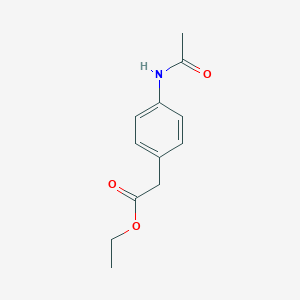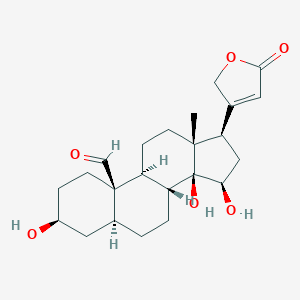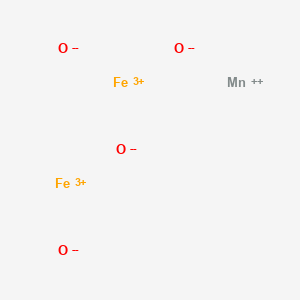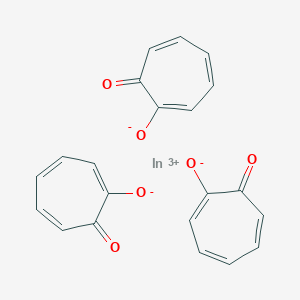
Indium tris(tropolonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium Tris(tropolonate), also known as In(Tp)3, is a coordination compound that has gained significant attention in recent years due to its unique chemical properties. This compound is composed of three tropolonate ligands that are coordinated with a central indium atom, forming a three-dimensional structure. It is widely used in various scientific research applications, including catalysis, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Indium tris(tropolonate)(Tp)3 is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which can activate substrates for various organic reactions. The coordination of the tropolonate ligands with the central indium atom creates a highly polarized environment, which can facilitate the activation of substrates.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Indium tris(tropolonate)(Tp)3. However, it has been shown to be non-toxic and has low acute toxicity. Indium tris(tropolonate) addition, it has been shown to be stable under physiological conditions, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Indium tris(tropolonate)(Tp)3 is its high stability and low toxicity, making it an ideal candidate for use in various lab experiments. Indium tris(tropolonate) addition, it is relatively easy to synthesize and purify, making it readily available for use. However, one of the limitations of Indium tris(tropolonate)(Tp)3 is its limited solubility in common solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Indium tris(tropolonate)(Tp)3. One potential direction is the development of new catalytic applications for Indium tris(tropolonate)(Tp)3, particularly in the synthesis of complex organic molecules. Indium tris(tropolonate) addition, there is potential for the use of Indium tris(tropolonate)(Tp)3 in biomedical applications, such as drug delivery and imaging. Further research is needed to fully understand the potential applications of Indium tris(tropolonate)(Tp)3 in these areas.
Conclusion:
Indium tris(tropolonate)(Tp)3 is a unique coordination compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its unique chemical properties make it an ideal candidate for use in catalysis, organic synthesis, and material science. Further research is needed to fully understand the potential applications of Indium tris(tropolonate)(Tp)3 in these areas and to explore new directions for research.
Métodos De Síntesis
The synthesis of Indium tris(tropolonate)(Tp)3 involves the reaction of tropolone, indium chloride, and triethylamine in anhydrous toluene. The reaction is carried out under an inert atmosphere and at a temperature of around 80°C. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
Indium tris(tropolonate)(Tp)3 has been extensively used in various scientific research applications. One of the most significant applications is in catalysis, where it has been used as a catalyst in various organic reactions. It has been shown to be an effective catalyst in the synthesis of cyclic carbonates, diols, and epoxides. Indium tris(tropolonate) addition, Indium tris(tropolonate)(Tp)3 has been used in the synthesis of novel materials, including metal-organic frameworks and coordination polymers.
Propiedades
Número CAS |
14283-79-5 |
|---|---|
Nombre del producto |
Indium tris(tropolonate) |
Fórmula molecular |
C21H15InO6 |
Peso molecular |
478.2 g/mol |
Nombre IUPAC |
indium(3+);7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clave InChI |
KSMJSFRPGYWEOD-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
SMILES canónico |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
Otros números CAS |
14283-79-5 |
Sinónimos |
In-tropolonate indium -113m tropolone indium -114m tropolonate indium tris(tropolonate) indium tris(tropolonate), (111)In-labeled indium-111-tropolone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



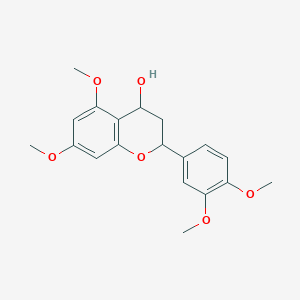
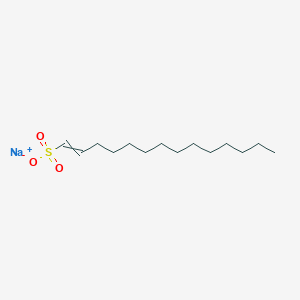
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
